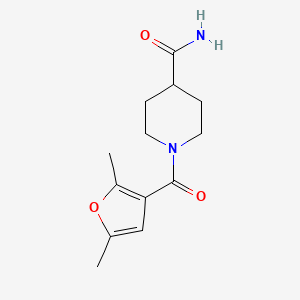

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULOXZYWGXTJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID74373914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately, followed by their coupling.

-

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 2,5-dimethylfuran involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

Step 2: The piperidine ring can be synthesized through the hydrogenation of pyridine.

Step 3: The coupling of 2,5-dimethylfuran with piperidine-4-carboxamide is achieved through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

-

Industrial Production Methods

- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

-

Oxidation

- The furan ring can be oxidized to form a diketone using oxidizing agents like potassium permanganate.

-

Reduction

- The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution

- The methyl groups on the furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.

-

Common Reagents and Conditions

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Substitution reagents: Halogens (bromine, chlorine).

-

Major Products

- Oxidation products: Diketones.

- Reduction products: Alcohols.

- Substitution products: Halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various conditions.

-

Biology

- Investigated for its potential as a bioactive compound in drug discovery.

- Studied for its interactions with biological macromolecules.

-

Medicine

- Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.

- Explored for its antimicrobial and anticancer properties.

-

Industry

- Used in the synthesis of specialty chemicals and materials.

- Potential applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

-

Molecular Targets

- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: Potential to bind to receptors and modulate their activity.

-

Pathways Involved

- The compound may influence signaling pathways by altering the activity of key proteins and enzymes.

- Its effects on cellular processes such as apoptosis, proliferation, and differentiation are of particular interest.

Comparison with Similar Compounds

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

- 1-(2,5-Dimethylfuran-3-carbonyl)piperazine.

- 1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide.

-

Comparison

- Compared to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, the piperidine derivative may exhibit different reactivity and biological activity due to the presence of the piperidine ring.

- The thiazole-substituted derivative may have enhanced bioactivity and specificity due to the additional heterocyclic ring.

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant studies.

The synthesis of this compound involves several key steps:

- Synthesis of 2,5-dimethylfuran : This is achieved through cyclization of 2,5-hexanedione using an acid catalyst.

- Formation of the piperidine ring : Typically synthesized via hydrogenation of pyridine.

- Coupling reaction : The final step involves a condensation reaction between the furan derivative and piperidine-4-carboxamide, often facilitated by coupling agents like EDCI in the presence of bases such as triethylamine.

The biological activity of this compound is attributed to its interactions with various biological macromolecules:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It has potential to modulate receptor activity, influencing signaling pathways related to cellular processes such as apoptosis and differentiation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for further exploration in the development of new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 1-(2,5-Dimethylfuran-3-carbonyl)piperazine | Moderate anticancer activity | Similar structure but different ring system may influence activity. |

| 1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine | Enhanced bioactivity | The thiazole ring may confer additional specificity and potency. |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at the carbonyl position significantly enhanced anticancer activity, particularly against breast cancer cells .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of various furan derivatives. The study found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A common approach involves activating the carboxylic acid group of 2,5-dimethylfuran-3-carboxylic acid with reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. The activated intermediate is then reacted with piperidine-4-carboxamide derivatives under stirring at room temperature. Post-reaction, purification steps include solvent removal under vacuum, extraction with ethyl acetate, and recrystallization from ethanol to achieve >95% purity. Reaction conditions (e.g., molar ratios, solvent choice) should be optimized using TLC or LC-MS monitoring .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid). Purity thresholds ≥95% are typical for pharmacological studies.

- Structural Confirmation : Employ - and -NMR to verify substituent positions and functional groups. High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., calculated vs. observed [M+H]). IR spectroscopy can confirm carbonyl (C=O) and amide (N-H) stretches .

Q. What are the solubility and formulation considerations for in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic furan and piperidine moieties. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For stability, prepare fresh stock solutions in anhydrous DMSO and store at -20°C under inert gas (argon/nitrogen). Pre-formulation studies should assess pH-dependent solubility (e.g., phosphate buffers at pH 4.0–7.4) and compatibility with assay matrices .

Q. How to evaluate compound stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing lyophilized powder at -80°C, 4°C, and room temperature (25°C) with desiccants. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). For solution stability, assess DMSO stocks under light-protected vs. exposed conditions. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the furan (e.g., halogenation at the 2-position) or piperidine (e.g., N-methylation) moieties.

- Biological Testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using biochemical assays (IC determination) and cellular models (e.g., proliferation inhibition).

- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity trends. Prioritize analogs with ≥10-fold potency improvements .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays:

- Example : If a study reports conflicting IC values for kinase inhibition, repeat assays with recombinant vs. native enzymes and include positive controls (e.g., staurosporine).

- Troubleshooting : Check compound integrity post-assay (LC-MS) and confirm target engagement via thermal shift assays or SPR (surface plasmon resonance) .

Q. What strategies are recommended for studying multi-target interactions?

- Methodological Answer :

- High-Throughput Screening : Use panels of 100+ targets (e.g., Eurofins CEREP panels) to identify off-target effects.

- Network Pharmacology : Map interactions using STRING or KEGG pathways to predict downstream effects (e.g., apoptosis modulation).

- In Silico Profiling : Combine docking (Glide, Schrödinger) and machine learning (DeepChem) to predict polypharmacology .

Q. How to design in vivo pharmacokinetic (PK) studies for this compound?

- Methodological Answer :

- Dosing : Administer via intravenous (IV) and oral (PO) routes in rodent models (e.g., Sprague-Dawley rats) at 10 mg/kg. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours.

- Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Monitor metabolites (e.g., piperidine ring oxidation) via HRMS.

- Parameters : Calculate AUC, C, t, and bioavailability (F%). Compare with reference compounds (e.g., piperine derivatives) .

Tables

Q. Table 1. Key Analytical Parameters for Characterization

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC (C18, UV 254 nm) | ≥95% | |

| Molecular Weight | HRMS | ±2 ppm error | |

| Solubility (DMSO) | Nephelometry | ≥10 mM |

Q. Table 2. Common Synthetic Reagents and Conditions

| Reagent | Role | Reaction Time | Reference |

|---|---|---|---|

| EDCI/HOBt | Carboxylic acid activation | 12–24 hours | |

| NaHCO (aq) | pH adjustment | 30 minutes | |

| Ethanol | Recrystallization solvent | 1–2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.